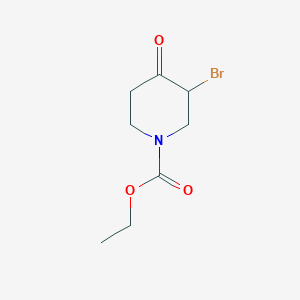

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJZXYGZKFZHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549830 | |

| Record name | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95629-02-0 | |

| Record name | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95629-02-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Introduction

Overview and Significance in Medicinal Chemistry

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a versatile heterocyclic compound of significant interest in the field of pharmaceutical research and development. Its unique structural features, namely the presence of a reactive bromine atom alpha to a carbonyl group within a piperidine scaffold, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the strategic placement of functional groups in this compound allows for diverse chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of pharmaceutical agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and process development.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 1-Carbethoxy-3-bromo-4-piperidone, 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester | [2][3] |

| CAS Number | 95629-02-0 | [2][4] |

| Molecular Formula | C₈H₁₂BrNO₃ | [2] |

| Molecular Weight | 250.09 g/mol | [2] |

| Appearance | Yellowish liquid or solid | [2] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [2][4] |

| SMILES | CCOC(=O)N1CCC(=O)C(Br)C1 | |

| InChI | 1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3 |

Synthesis and Purification

Synthetic Pathway Overview

The most common and direct route for the synthesis of this compound involves the selective bromination of the corresponding precursor, Ethyl 4-oxo-1-piperidinecarboxylate. A patented method describes a two-step process wherein the starting material is first brominated in an alcoholic medium to form a bromoketal intermediate, which is then hydrolyzed under acidic conditions to yield the final product.[5]

Detailed Experimental Protocol: Bromination of Ethyl 4-oxo-1-piperidinecarboxylate

The following protocol is a representative procedure based on the principles outlined in the patent literature.[5] Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Ethyl 4-oxo-1-piperidinecarboxylate

-

Anhydrous alcohol (e.g., methanol or ethanol)

-

Bromine (Br₂) or another suitable brominating agent

-

Inert solvent (e.g., dichloromethane)

-

Aqueous acid solution (e.g., hydrochloric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Formation of the Bromoketal:

-

Dissolve Ethyl 4-oxo-1-piperidinecarboxylate in an excess of the chosen anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of bromine in an inert solvent dropwise to the stirred solution. The reaction is typically exothermic and should be controlled to maintain the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromoketal intermediate.

-

-

Hydrolysis of the Bromoketal:

-

Dissolve the crude bromoketal in a suitable solvent.

-

Add an aqueous acid solution and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities, but a mixture of ethyl acetate and petroleum ether is a common starting point.

Purity is typically assessed by ¹H NMR and ¹³C NMR spectroscopy, and the identity is confirmed by mass spectrometry. A purity of ≥95% (by NMR) is often commercially available.[2]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The piperidine ring protons will appear as a series of multiplets in the range of 2.5-4.5 ppm. The proton at the C3 position, adjacent to the bromine, is expected to be a distinct signal, likely a doublet of doublets, shifted downfield due to the deshielding effect of the bromine and carbonyl group.

¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ketone around 200 ppm and another for the carbamate at approximately 155 ppm. The carbon bearing the bromine (C3) will be significantly shifted downfield. The ethyl group carbons and the other piperidine ring carbons will appear in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups. The ketone C=O stretch is expected around 1720-1740 cm⁻¹, and the carbamate C=O stretch will appear at a lower frequency, typically in the range of 1680-1700 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, usually below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum (e.g., by ESI-MS) should show the molecular ion peak [M+H]⁺ at m/z 250.09 and 252.09, with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two key functional groups: the α-bromo ketone and the N-alkoxycarbonyl group.[1]

Reactivity at the C3 Position: Nucleophilic Substitution

The bromine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, which is a key feature for its use in the synthesis of pharmaceutical derivatives.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Examples of Nucleophiles:

-

Amines (primary and secondary)

-

Thiols

-

Azides

-

Cyanides

-

Alkoxides

Reactivity of the Carbonyl Group

The ketone at the C4 position can undergo a range of reactions typical of carbonyl compounds:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance of the adjacent C3 substituent.

-

Oxidation: Baeyer-Villiger oxidation can be used to convert the ketone into an ester.

-

Reductive Amination: The carbonyl group can react with an amine in the presence of a reducing agent to form a new C-N bond, yielding a 4-amino piperidine derivative.

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Cisapride)

This compound is a known intermediate in the synthesis of cisapride, a gastroprokinetic agent.[4][5] In this context, the piperidine derivative undergoes a series of transformations, including nucleophilic substitution at the C3 position and modification of the carbonyl group, to build the final complex structure of the drug. The synthesis of cisapride often involves the reaction of a 4-amino-3-methoxypiperidine derivative with a substituted benzoic acid.[6][7][8] The bromo-keto-piperidine serves as a precursor to these crucial 3,4-disubstituted piperidine intermediates.

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Keep the container tightly sealed to prevent moisture ingress. The recommended storage temperature is between 0 and 8 °C.[2]

Safety:

-

The toxicological properties of this compound have not been fully investigated. It should be handled with the care accorded to all research chemicals.

-

In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined reactive sites allow for the facile introduction of diverse functional groups, making it an important intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- Google Patents. ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.

- Google Patents. US6218542B1 - Synthesis of cisapride.

-

ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

- Google Patents. CN1233240A - The synthetic method of cisapride.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 95629-02-0|this compound|BLD Pharm [bldpharm.com]

- 5. ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof - Google Patents [patents.google.com]

- 6. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

CAS 95629-02-0 physical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of CAS 95629-02-0 (Ethyl 3-bromo-4-oxopiperidine-1-carboxylate)

Introduction

Ethyl 3-bromo-4-oxopiperidine-1-carboxylate, registered under CAS number 95629-02-0, is a pivotal heterocyclic building block in modern organic synthesis. Its unique bifunctional nature, featuring both an α-bromoketone and an N-carbethoxy-protected amine, renders it a highly versatile intermediate. This guide provides a comprehensive overview of its core physical and chemical characteristics, reactivity profile, and essential handling protocols, tailored for professionals in pharmaceutical development, agrochemical synthesis, and material science. The strategic placement of its reactive sites makes it an ideal starting point for constructing complex molecular architectures, particularly within the piperidine scaffold, a privileged structure in medicinal chemistry.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all research and development. The structural attributes of CAS 95629-02-0 are well-defined and are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 95629-02-0 | [1][][3][4] |

| IUPAC Name | ethyl 3-bromo-4-oxopiperidine-1-carboxylate | [1][] |

| Synonyms | 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester, N-Carboethoxy-3-Bromo-4-Piperidone, 1-Carbethoxy-3-bromo-4-piperidone | [][3][4][5] |

| Molecular Formula | C₈H₁₂BrNO₃ | [][3][4][5] |

| Molecular Weight | 250.09 g/mol | [][3][4] |

| SMILES | CCOC(=O)N1CCC(=O)C(C1)Br | [1][][3] |

| InChI | InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3 | [] |

| InChI Key | DVJZXYGZKFZHQX-UHFFFAOYSA-N | [1][][6] |

Physicochemical Properties

The physical state and properties of a compound dictate its handling, storage, and reaction conditions. Ethyl 3-bromo-4-oxopiperidine-1-carboxylate is typically supplied as a liquid whose properties are critical for process scale-up and formulation.

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [5] |

| Boiling Point | 320.2°C at 760 mmHg | [][7] |

| Density | 1.539 g/cm³ | [][7] |

| Flash Point | 147.4°C | [7] |

| Refractive Index | 1.529 | [7] |

| Purity | ≥95% (NMR) to 97% | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [5][8] |

Reactivity Profile and Synthetic Utility

The synthetic value of CAS 95629-02-0 stems from its two primary reactive centers: the electrophilic carbon at the C3 position (due to the bromine leaving group) and the carbonyl group at C4. This dual reactivity allows for sequential or tandem reactions to build molecular complexity.

-

Nucleophilic Substitution at C3: The α-bromo position is highly susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and azides. This reaction is fundamental to its application, enabling the introduction of diverse functional groups that are crucial for structure-activity relationship (SAR) studies in drug discovery.[6]

-

Reactions at the C4-Ketone: The ketone functionality can undergo various transformations. It can be reduced to the corresponding alcohol, serve as a site for condensation reactions, or be used to form heterocyclic rings.

This compound is a well-established intermediate in the synthesis of pharmaceuticals like Cisapride, a gastroprokinetic agent.[3] Its broader applications extend to the development of novel analgesics, anti-inflammatory drugs, agrochemicals, and specialized polymers.[1][5]

Caption: Synthetic pathways originating from CAS 95629-02-0.

Experimental Protocols: Quality Control & Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific research. A multi-technique approach is necessary for the robust characterization of Ethyl 3-bromo-4-oxopiperidine-1-carboxylate.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. It provides definitive information about the carbon-hydrogen framework, confirming the presence of key functional groups and their connectivity. A purity of ≥95% is often determined by NMR.[5]

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, and complex multiplets for the piperidine ring protons. The chemical shift of the proton at the bromine-bearing carbon (C3) would be significantly downfield.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Key signals to verify include the carbonyl carbons (ketone and ester) and the carbon atom attached to the bromine.

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons matches the molecular structure. Compare observed chemical shifts to predicted values or reference spectra to confirm identity.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: While NMR is excellent for structure, HPLC is superior for quantifying purity by separating the main component from any impurities.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength where the chromophores (ester, ketone) absorb, typically around 210-220 nm.

-

Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: A typical workflow for the quality control of CAS 95629-02-0.

Safety, Handling, and Storage

Given its chemical nature as an α-bromoketone, this compound requires careful handling to mitigate risks.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Corrosion | |

| Signal Word | Danger | |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Handling Protocol:

-

Always handle this chemical inside a certified chemical fume hood.[6]

-

Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep the container tightly sealed when not in use.

Storage:

-

Store in a refrigerator at 2-8°C as recommended by suppliers.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Ensure the storage area is dry and well-ventilated.

Conclusion

Ethyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 95629-02-0) is a high-value synthetic intermediate with well-defined physical properties and a predictable reactivity profile. Its utility in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, is significant. A thorough understanding of its characteristics, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

abcr Gute Chemie. AB284589 | CAS 95629-02-0. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 3. 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester | 95629-02-0 | FB56521 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Piperidinecarboxylicacid, 3-bromo-4-oxo-, ethyl ester CAS No 95629-02-0 - Wujiang Yingchuang Chemical Co., Ltd. [vvchem.com]

- 8. 95629-02-0|Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

A-Z Guide to Structure Elucidation: Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, a vital intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is framed with expert rationale, explaining the "why" behind the "how," ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target structure.

Introduction: The Significance of a Versatile Building Block

This compound (Molecular Formula: C₈H₁₂BrNO₃[2]) is a heterocyclic compound of significant interest in medicinal chemistry. Its unique architecture, featuring a piperidine core functionalized with a bromine atom alpha to a ketone, makes it a highly reactive and versatile precursor for constructing more complex molecular scaffolds.[1] For instance, it serves as a key intermediate in the synthesis of gastrointestinal motility regulators like cisapride.[3] Given its role in drug development, the absolute and unambiguous confirmation of its structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream synthetic products. This guide establishes a robust analytical cascade for its complete characterization.

Chapter 1: The Analytical Blueprint - A Strategic Workflow

The elucidation of a novel or synthesized compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. Our approach is designed to be logical and hierarchical, where the findings from one experiment inform the interpretation of the next.

Caption: Strategic workflow for structure elucidation.

Chapter 2: Mass Spectrometry - Confirming the Elemental Composition

The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Causality: We select a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. For this molecule, the presence of bromine is a key confirmatory feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum is expected to show a characteristic pair of peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of a monobrominated compound.[4][5][6]

Protocol: HRMS Analysis (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure sufficient resolution to achieve mass accuracy within 5 ppm.

-

Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ ion cluster and compare the measured exact mass and isotopic distribution to the theoretical values for C₈H₁₂BrNO₃.

| Ion | Calculated m/z | Observed m/z (example) | Mass Difference (ppm) |

| [C₈H₁₃⁷⁹BrNO₃]⁺ | 250.0073 | 250.0070 | -1.2 |

| [C₈H₁₃⁸¹BrNO₃]⁺ | 252.0053 | 252.0050 | -1.2 |

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present. The α-haloketone and carbamate moieties have distinct vibrational frequencies.[7]

Expertise & Causality: The presence of two carbonyl groups (ketone and carbamate) is expected to give rise to strong absorption bands in the 1650-1750 cm⁻¹ region. The position of the ketone's C=O stretch is influenced by the adjacent electronegative bromine atom, which typically shifts it to a higher frequency compared to a simple aliphatic ketone. The carbamate C=O stretch is also characteristically found at a high wavenumber.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H (aliphatic) stretch |

| ~1735 | Strong | C=O (ketone) stretch |

| ~1705 | Strong | C=O (carbamate) stretch |

| ~1420 | Medium | C-N stretch |

| ~1240 | Strong | C-O (ester) stretch |

| ~680 | Medium | C-Br stretch |

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

NMR spectroscopy provides the detailed connectivity map of the molecule, confirming the precise arrangement of atoms. A combination of 1D and 2D experiments is essential for unambiguous assignment.[8]

Protocol: General NMR Sample Preparation

-

Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer at room temperature.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the chemical environment and connectivity of all protons in the molecule.

Expected Signals & Interpretation:

-

Ethyl Group: A quartet (~4.2 ppm, 2H) for the -OCH₂- protons coupled to a triplet (~1.3 ppm, 3H) for the -CH₃ protons.

-

Piperidine Ring Protons: These will be complex multiplets in the region of ~2.5-4.5 ppm. The protons on C2, adjacent to the nitrogen, will be deshielded. The protons on C5 and C6 will be further upfield.

-

C3 Proton: The single proton on the carbon bearing the bromine (C3) is expected to be a distinct signal, likely a doublet of doublets, significantly downfield (~4.5-5.0 ppm) due to the deshielding effects of both the adjacent ketone and the bromine atom.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons and carbonyls are absent in the DEPT-135 spectrum.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~200 | Absent | C4 (Ketone C=O) |

| ~155 | Absent | Carbamate C=O |

| ~62 | Negative | -OCH₂- (Ethyl) |

| ~55 | Positive | C3 (CH-Br) |

| ~40-50 | Negative | C2, C6 (Piperidine CH₂) |

| ~35 | Negative | C5 (Piperidine CH₂) |

| ~14 | Positive | -CH₃ (Ethyl) |

2D NMR: Unambiguous Connectivity

Two-dimensional NMR experiments are crucial for connecting the puzzle pieces identified in the 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will definitively establish the connectivity within the piperidine ring, for example, showing a correlation between the C5 and C6 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the ultimate assignment tool, directly correlating each proton signal with the carbon signal to which it is attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is vital for confirming the placement of quaternary carbons and functional groups. For instance, it will show a correlation from the ethyl group protons to the carbamate carbonyl carbon, and from the C2/C5 protons to the ketone carbonyl at C4, solidifying the overall structure.

Caption: Key HMBC correlations confirming the molecular backbone.

Chapter 5: Conclusion - The Convergent Proof

The structure of this compound is unequivocally confirmed through the strategic and sequential application of modern analytical techniques.

-

HRMS established the correct molecular formula, C₈H₁₂BrNO₃, and confirmed the presence of a single bromine atom through its distinct isotopic pattern.

-

FTIR identified the key functional groups: a ketone, a carbamate, and alkyl C-H bonds.

-

¹H and ¹³C NMR provided the initial map of the proton and carbon frameworks.

-

2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the individual fragments and confirming the precise atom-to-atom connectivity.

This self-validating workflow, rooted in the principles of causality and expert interpretation, provides an authoritative and trustworthy guide for the elucidation of this important pharmaceutical intermediate.

References

- Abdallah, M. A.-E. (2010). Investigating the sources and magnitude of human exposure to halogenated organic pollutants using advanced methods for environmental analysis [Ph.D. thesis]. University of Birmingham.

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]

-

Macmillan Group. (n.d.). Supplementary Information. Princeton University. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

El-Sayed, Y., & Tlustos, P. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Applied Sciences, 14(19), 7892. Available from: [Link]

-

Shishov, A., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 29(13), 3122. Available from: [Link]

-

Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(19), 4495-4502. Available from: [Link]

- De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons.

-

Ohta, S., et al. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate. Available from: [Link]

- Ortega, F. G., et al. (1993). Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof. Google Patents. ES2053394A1.

-

Bonta, M., et al. (2022). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available from: [Link]

-

AMiner. (n.d.). Absorption Spectra Of Ketones .1. Alpha-Halogeno-Ketones. Available from: [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available from: [Link]

-

Pandiarajan, K., et al. (1983). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 563-568. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

-

De Geyter, E., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4983. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof - Google Patents [patents.google.com]

- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Piperidones

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone privileged structure, embedded in the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for engaging with biological targets. The strategic introduction of functional groups onto this ring is a critical step in the drug discovery process. Among the myriad of derivatized piperidines, α-haloketones such as Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate have emerged as exceptionally versatile building blocks. The presence of the bromine atom at the α-position to the ketone introduces a reactive handle for a variety of nucleophilic substitution reactions, while the N-alkoxycarbonyl group provides a stable, yet readily cleavable, protecting group. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the fundamental properties, synthesis, characterization, and synthetic utility of this pivotal intermediate.

Section 1: Core Molecular Attributes

At the heart of any chemical entity are its fundamental molecular properties. These data points are the bedrock upon which all subsequent chemical manipulations and biological evaluations are built.

Molecular Formula and Structure

The molecular formula for this compound has been unequivocally established as C₈H₁₂BrNO₃ . This formula encapsulates the elemental composition of the molecule, which is comprised of eight carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.

The structural formula reveals a piperidine ring N-substituted with an ethoxycarbonyl group. A ketone is situated at the 4-position of the ring, and a bromine atom is located at the adjacent 3-position (the α-position). This arrangement classifies the molecule as an N-protected α-bromo-β-amino ketone derivative.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry. The calculated molecular weight for this compound is 250.09 g/mol .

| Property | Value |

| Molecular Formula | C₈H₁₂BrNO₃ |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 95629-02-0 |

| Alternate Names | 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester, 1-Carbethoxy-3-bromo-4-piperidone |

Section 2: Synthesis and Mechanistic Considerations

The synthetic accessibility of this compound is a key factor in its widespread use as a pharmaceutical intermediate. The most common and industrially relevant approach involves the α-bromination of a readily available precursor. This method is notably employed in the synthesis of the gastroprokinetic agent, cisapride.

The α-Bromination of N-Protected Piperidones: A General Overview

The introduction of a halogen at the α-position to a carbonyl group is a classic and powerful transformation in organic synthesis. The resulting α-haloketones are versatile electrophiles, primed for reaction with a wide array of nucleophiles. The general mechanism for the acid-catalyzed bromination of a ketone proceeds through an enol intermediate. The enol, being electron-rich, attacks molecular bromine to generate the α-brominated product.

A Validated Synthetic Protocol

The synthesis of this compound can be reliably achieved through the bromination of Ethyl 4-oxo-1-piperidinecarboxylate. A procedure outlined in the context of cisapride synthesis involves the reaction in an alcoholic medium, which transiently forms a bromoketal intermediate. Subsequent acidic hydrolysis then furnishes the desired α-bromoketone.

Experimental Protocol: Synthesis of this compound

-

Step 1: Bromination and Ketal Formation. To a solution of Ethyl 4-oxo-1-piperidinecarboxylate in a suitable alcohol (e.g., methanol), molecular bromine (Br₂) is added portion-wise at a controlled temperature (typically 0-5 °C). The alcohol acts as both the solvent and a reactant, trapping the initial α-bromoketone as the more stable bromoketal. This in-situ protection prevents potential side reactions and polybromination. The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 2: Acidic Hydrolysis. Upon completion of the bromination, the reaction mixture is carefully subjected to acidic hydrolysis. This is typically achieved by the addition of a dilute aqueous acid (e.g., HCl). The acidic conditions facilitate the cleavage of the ketal, regenerating the ketone functionality to yield this compound.

-

Step 3: Work-up and Purification. The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Alcoholic Solvent: The use of an alcohol as the solvent is a strategic choice to form the bromoketal intermediate. This protects the reactive ketone and the α-proton from further reactions, leading to a cleaner reaction profile and higher yield of the desired monobrominated product.

-

Controlled Temperature: The addition of bromine at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts.

-

Acidic Hydrolysis: The final hydrolysis step is a standard and effective method for the deprotection of ketals to regenerate the ketone functionality.

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons, the piperidine ring protons, and the proton at the bromine-bearing carbon. Due to the conformational rigidity and the presence of the chiral center at the 3-position, the piperidine ring protons are expected to exhibit complex splitting patterns.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.2-1.4 | Triplet |

| -CH₂- (ethyl) | ~4.1-4.3 | Quartet |

| Piperidine Ring Protons | ~2.5-4.5 | Multiplets |

| -CH(Br)- | ~4.6-4.9 | Multiplet |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~62 |

| Piperidine Ring Carbons | ~35-55 |

| -CH(Br)- | ~50-60 |

| C=O (ester) | ~155 |

| C=O (ketone) | ~200 |

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions. There will be two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A pair of peaks at m/z 250 and 252, with approximately equal intensity.

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the bromine atom are expected fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl groups of the ester and the ketone.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1700-1720 |

| C=O (ketone) | ~1725-1740 |

| C-N | ~1100-1300 |

| C-Br | ~500-600 |

Section 4: Applications in Drug Discovery and Development

The synthetic utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of the α-bromo ketone moiety allows for the introduction of various substituents through nucleophilic substitution, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Intermediate in the Synthesis of Cisapride

As previously mentioned, a significant application of this compound is in the synthesis of cisapride, a drug that was used to treat gastrointestinal motility disorders. In the synthetic route to cisapride, the bromine atom of this intermediate is displaced by a nucleophile, which is a crucial step in the construction of the final drug molecule.

Caption: Applications of this compound.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug development. Its well-defined molecular formula and weight, coupled with a reliable synthetic route, make it a readily accessible and valuable intermediate. The presence of the α-bromo ketone functionality provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of complex piperidine-based scaffolds. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher or scientist working in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering the scientific community in their pursuit of new and effective medicines.

References

The 3-Bromo-4-Oxopiperidine Core: A Strategic Scaffold in Modern Drug Discovery

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a cornerstone of drug design. Within this class, the 3-bromo-4-oxopiperidine core structure emerges as a particularly strategic building block. This guide provides an in-depth analysis of its synthesis, reactivity, and application, demonstrating its role as a versatile platform for generating diverse and potent therapeutic agents.

The power of the 3-bromo-4-oxopiperidine core lies in its trifunctional nature:

-

The Piperidine Ring: A saturated heterocycle that imparts favorable pharmacokinetic properties and provides a 3D vector for molecular exploration.

-

The C4-Ketone: A versatile functional group that can be manipulated through a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and aldol condensations.[2]

-

The C3-Bromine: An orthopedic handle for functionalization. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon and heteroatom substituents.

This combination of features allows for rapid, diversity-oriented synthesis, making the 3-bromo-4-oxopiperidine scaffold a powerful tool for navigating chemical space and optimizing structure-activity relationships (SAR).

PART 1: Synthesis of the Core Scaffold

The most common and practical route to the 3-bromo-4-oxopiperidine core begins with the commercially available piperidin-4-one. The synthesis is typically a two-step process involving N-protection followed by regioselective bromination.

Step 1: N-Protection of Piperidin-4-one

The secondary amine of piperidin-4-one is nucleophilic and must be protected to prevent side reactions during the subsequent bromination step. The tert-butyloxycarbonyl (Boc) group is the most frequently used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Causality: The choice of Boc protection is strategic. Its steric bulk helps direct the subsequent bromination to the C3 position and it is stable to the mildly acidic or basic conditions often used in derivatization, yet can be removed without compromising other functional groups.

Step 2: Regioselective α-Bromination

The key step is the selective introduction of a bromine atom at the C3 position, adjacent to the carbonyl group. This is typically achieved via bromination of the corresponding enolate or enol ether. A common and effective method involves the use of elemental bromine (Br₂) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at low temperatures.[2] Alternatively, N-Bromosuccinimide (NBS) can be used, often under basic conditions to form the enolate intermediate, which offers milder reaction conditions.[3]

Causality: The use of a Lewis acid like AlCl₃ polarizes the Br-Br bond, making one bromine atom more electrophilic and facilitating the attack by the enol form of the N-Boc-4-piperidone. Performing the reaction at 0°C or below is critical to control the reaction rate and minimize the formation of dibrominated and other byproducts.

Detailed Experimental Protocol: Synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

This protocol is a validated, self-contained procedure for the gram-scale synthesis of the N-Boc protected core structure.

Materials:

-

N-Boc-piperidin-4-one (1-Boc-piperidin-4-one)

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure:

-

Reaction Setup: Dissolve N-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of anhydrous THF (30 mL) and anhydrous Et₂O (30 mL) in the three-neck flask under a nitrogen atmosphere.

-

Catalyst Addition: Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of Br₂ (2.6 mL, 50 mmol) in a small amount of THF/Et₂O via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Stir the solution at 0 °C for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (cHex/EtOAc 7:3, Rf = 0.41).[2]

-

Workup: Upon completion, filter off the solid formed and wash it with Et₂O.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5) to yield the title compound as a colorless solid.[2]

Self-Validation: The identity and purity of the product, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Predicted ¹H NMR data shows characteristic signals for the Boc group around 1.43 ppm (singlet, 9H) and a multiplet for the proton at the bromine-bearing carbon (C3-H) between 4.70-4.85 ppm.[4]

PART 2: Chemical Reactivity and Derivatization

The synthetic utility of the 3-bromo-4-oxopiperidine core stems from the orthogonal reactivity of its three key functional sites. This allows for a modular and systematic approach to library synthesis.

// Core Structure CORE [label="3-Bromo-4-Oxopiperidine\nCore", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactivity Nodes N_Alkylation [label="N-Alkylation /\nN-Arylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Amination [label="Reductive Amination\n(C4=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wittig_Horner [label="Wittig / HWE Olefination\n(C4=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling_Rxns [label="Cross-Coupling (e.g., Suzuki, Buchwald)\n(C3-Br)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SN_Substitution [label="Nucleophilic Substitution\n(C3-Br)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from Core CORE -> N_Alkylation [label=" (after deprotection)\nR-X, Base"]; CORE -> Reductive_Amination [label=" RNH₂, NaBH(OAc)₃"]; CORE -> Wittig_Horner [label=" Ph₃P=CHR"]; CORE -> Coupling_Rxns [label=" R-B(OH)₂, Pd catalyst"]; CORE -> SN_Substitution [label=" Nu:⁻"]; }

Reactivity map of the 3-bromo-4-oxopiperidine core.

Reactions at the C4-Carbonyl Group

The ketone is a primary site for introducing diversity.

-

Reductive Amination: This is one of the most powerful reactions for installing a wide variety of amine substituents. The ketone is condensed with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is fundamental in the synthesis of many kinase inhibitors.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the ketone into an alkene. For example, a Wittig reaction with an ylide like 4-(ethoxycarbonylmethylene)triphenylphosphorane introduces an α,β-unsaturated ester moiety, a common pharmacophore.[2]

Reactions at the C3-Bromine Atom

The bromine atom is the gateway to C-C and C-N bond formation.

-

Nucleophilic Substitution: The bromine can be displaced by various nucleophiles (e.g., azides, thiols, amines) via an SN2 reaction.

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively. This is a key strategy for building complex molecules with precise control.

Reactions at the Piperidine Nitrogen

After Boc deprotection (typically with trifluoroacetic acid or HCl), the secondary amine is revealed.

-

N-Alkylation and N-Arylation: The nitrogen can be functionalized via reductive amination with aldehydes, SN2 reaction with alkyl halides, or Buchwald-Hartwig amination with aryl halides.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides amides and sulfonamides, which are common functional groups in drug molecules that can act as hydrogen bond donors or acceptors.

PART 3: Application in Drug Discovery - A Case Study in JAK Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of signaling pathways for numerous cytokines and growth factors.[5][6] Dysregulation of JAK/STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7][8] Several approved and clinical-stage JAK inhibitors utilize a piperidine-containing scaffold, often derived from a 3-substituted-4-aminopiperidine core, which is readily accessible from the 3-bromo-4-oxopiperidine building block.

// Nodes A [label="N-Boc-4-Piperidone", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="N-Boc-3-bromo-\n4-oxopiperidine", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Boc-4-amino-\n3-bromopiperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="N-Boc-4-amino-\n3-(heteroaryl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="4-Amino-3-(heteroaryl)piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final JAK Inhibitor", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Workflow A -> B [label=" Br₂, AlCl₃"]; B -> C [label=" 1. R-NH₂\n 2. NaBH(OAc)₃"]; C -> D [label=" Suzuki Coupling:\nHeteroaryl-B(OH)₂,\nPd Catalyst"]; D -> E [label=" Boc Deprotection\n(TFA or HCl)"]; E -> F [label=" Coupling with\nPharmacophore\n(e.g., Pyrrolopyrimidine)"]; }

General workflow for JAK inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The 3-bromo-4-oxopiperidine core provides a platform to systematically probe the SAR of JAK inhibitors.

-

The C4-Amino Group: The amino group at C4 is typically used to attach the piperidine ring to the core pharmacophore of the inhibitor (e.g., a pyrrolopyrimidine or similar hinge-binding motif). The nature of the amine (primary, secondary, or the specific substituent on a secondary amine) is crucial for potency and selectivity.

-

The C3-Substituent: The substituent introduced at the C3 position (replacing the bromine) projects into a solvent-exposed region or a specific sub-pocket of the kinase active site.

-

Small alkyl or aryl groups introduced via Suzuki coupling can be used to fine-tune lipophilicity and optimize pharmacokinetic properties.

-

Introducing hydrogen bond donors or acceptors can lead to specific interactions with the protein, enhancing potency and selectivity against different JAK isoforms.[5][7]

-

-

The Piperidine Nitrogen: The substituent on the piperidine nitrogen is often used to attach solubilizing groups or moieties that modulate the overall physical properties of the molecule, such as cell permeability and metabolic stability.

Data Presentation: Exemplary SAR Table

The following table illustrates a hypothetical SAR for a series of JAK inhibitors based on the 3-bromo-4-oxopiperidine scaffold. This demonstrates how systematic modification at the C3 position can influence biological activity.

| Compound ID | C3-Substituent (R) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |

| 1a | -H | 150 | 120 | 0.8 |

| 1b | -Methyl | 75 | 90 | 1.2 |

| 1c | -Phenyl | 25 | 150 | 6.0 |

| 1d | -Pyridin-2-yl | 10 | 250 | 25.0 |

| 1e | -CH₂OH | 50 | 80 | 1.6 |

Analysis: The data shows that replacing the C3-bromo atom with different groups significantly impacts potency and selectivity. The unsubstituted compound 1a is weakly potent and non-selective. Introducing a small phenyl group (1c ) improves JAK1 potency and introduces modest selectivity over JAK2. Switching to a heteroaromatic pyridyl group (1d ) dramatically improves both potency and selectivity for JAK1, likely due to a specific hydrogen bonding interaction with the hinge region of the kinase. This systematic approach, enabled by the reactivity of the C3-bromo position, is a hallmark of modern medicinal chemistry.

Conclusion and Future Outlook

The 3-bromo-4-oxopiperidine core is more than just a chemical intermediate; it is a strategic platform for efficient and rational drug design. Its well-defined and orthogonal reactivity allows medicinal chemists to rapidly generate libraries of complex, three-dimensional molecules. The successful application of this scaffold in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its value. As drug discovery continues to move away from "flat" aromatic molecules towards more complex sp³-rich scaffolds, the utility of versatile building blocks like 3-bromo-4-oxopiperidine will only continue to grow, enabling the discovery of the next generation of therapeutics.

References

-

Molecules. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Publications. Available at: [Link]

-

Frontiers in Pharmacology. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers Media S.A. Available at: [Link]

-

ResearchGate. Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Available at: [Link]

-

Molecules. A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. Available at: [Link]

-

ResearchGate. a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK.... Available at: [Link]

-

Molecules. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]

- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. Available at: [Link]

-

Jennychem. Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS#188869-05-8. Available at: [Link]

-

Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 4. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8 - iChemical [ichemical.com]

- 5. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity Profile of α-Bromo Ketones in Heterocyclic Systems

Introduction

α-Bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent to a carbonyl group. This arrangement of functional groups creates a highly reactive and versatile synthetic intermediate. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] This inherent reactivity has established α-bromo ketones as crucial building blocks in the synthesis of a diverse array of heterocyclic systems, many of which are core scaffolds in pharmaceuticals and other biologically active molecules.[3][4] This guide provides a comprehensive exploration of the reactivity profile of α-bromo ketones, with a specific focus on their application in the construction of nitrogen-, sulfur-, and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide practical experimental insights, and highlight their significance in the field of drug development.

Core Reactivity Principles of α-Bromo Ketones

The reactivity of α-bromo ketones is dominated by the electrophilic character of the α-carbon. The adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophiles.[5] The primary reaction pathways include nucleophilic substitution (typically SN2), elimination, and rearrangement reactions. The choice of reaction conditions, the nature of the nucleophile, and the structure of the α-bromo ketone itself all play a critical role in dictating the outcome of the reaction.

Nucleophilic Substitution: The Gateway to Heterocycles

The most common reaction of α-bromo ketones is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reaction is the cornerstone of many heterocyclic ring-forming strategies.

Hantzsch Thiazole Synthesis

A classic and widely utilized method for the synthesis of thiazoles is the Hantzsch synthesis, which involves the reaction of an α-bromo ketone with a thioamide.[6][7][8] This reaction proceeds via an initial SN2 attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.[6] The Hantzsch synthesis is known for its high yields and operational simplicity.[6]

Mechanism of Hantzsch Thiazole Synthesis:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the bromo ketone and displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion.

-

Dehydration: Elimination of a water molecule from the cyclic intermediate yields the aromatic thiazole ring.

A variety of substituted thiazoles can be prepared using this method, which has found applications in the synthesis of compounds with anti-inflammatory, anti-HIV, anti-bacterial, and anti-cancer properties.[9]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [6]

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

-

Procedure:

-

In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring to approximately 100°C for 30 minutes.

-

Allow the reaction to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

-

Collect the precipitated product by filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole.

-

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful method for constructing substituted furans by reacting α-bromo ketones with β-dicarbonyl compounds in the presence of a base.[10][11][12][13] The reaction is typically catalyzed by mild bases like pyridine or ammonia.[10][14]

Mechanism of Feist-Benary Furan Synthesis: [11]

-

Enolate Formation: The base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate.

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the bromo ketone, displacing the bromide ion.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the furan ring.[12]

The choice of base is critical to prevent side reactions such as hydrolysis of ester groups.[12] Chloro- and bromoacetones are preferred over iodoacetones to minimize unwanted side reactions.[11]

Experimental Workflow: Feist-Benary Furan Synthesis

Caption: General experimental workflow for the Feist-Benary synthesis.

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones, particularly those with an enolizable proton, in the presence of a base.[15][16][17] This reaction leads to the formation of carboxylic acid derivatives and, in the case of cyclic α-halo ketones, results in a ring contraction.[15][17][18][19]

Mechanism of the Favorskii Rearrangement: [15][17]

-

Enolate Formation: The base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.

-

Cyclopropanone Intermediate: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a cyclopropanone intermediate.

-

Nucleophilic Attack and Ring Opening: The base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid derivative.

For α-halo ketones that lack an enolizable α'-hydrogen, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[15][16][19]

Table 1: Comparison of Key Reactions of α-Bromo Ketones in Heterocyclic Synthesis

| Reaction Name | Reactants | Product Heterocycle | Key Mechanistic Feature |

| Hantzsch Thiazole Synthesis | α-Bromo Ketone, Thioamide | Thiazole | Nucleophilic attack by sulfur, intramolecular cyclization |

| Feist-Benary Furan Synthesis | α-Bromo Ketone, β-Dicarbonyl Compound | Furan | Enolate formation, nucleophilic substitution, cyclization |

| Favorskii Rearrangement | α-Bromo Ketone (enolizable) | (Not a direct heterocycle synthesis, but can lead to precursors) | Cyclopropanone intermediate, ring contraction (for cyclic ketones) |

Other Important Reactions

Beyond these named reactions, α-bromo ketones participate in a multitude of other transformations leading to heterocyclic systems. They react with various nucleophiles, including amines, hydrazines, and ureas, to form a wide range of five- and six-membered heterocycles like imidazoles, pyrazoles, and pyrimidines.[5][20][21] The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the α-bromo ketone and the nucleophile.[22]

The Influence of the Heterocyclic System on Reactivity

Once incorporated into a heterocyclic ring, the α-bromo ketone moiety can exhibit altered reactivity. The electronic properties of the heterocyclic ring can influence the electrophilicity of the α-carbon. For instance, an electron-donating heterocyclic system might decrease the reactivity of the α-bromo ketone towards nucleophiles, while an electron-withdrawing ring could enhance it. Steric hindrance imposed by the heterocyclic framework can also play a significant role in directing the approach of incoming nucleophiles.

Applications in Drug Development

The versatility of α-bromo ketones in constructing diverse heterocyclic scaffolds makes them invaluable tools in drug discovery. Many FDA-approved drugs and clinical candidates contain heterocyclic cores that can be synthesized using methodologies involving α-bromo ketones. For example, the thiazole ring is a prominent feature in numerous pharmaceuticals.[9][23] The ability to readily generate libraries of substituted heterocycles from α-bromo ketone precursors allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

α-Bromo ketones are undeniably powerful and versatile intermediates in the synthesis of heterocyclic compounds. Their reactivity, primarily driven by the electrophilic nature of the α-carbon, allows for a wide range of transformations, including nucleophilic substitutions, eliminations, and rearrangements. Classic named reactions like the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis, along with numerous other cyclization strategies, provide medicinal chemists and synthetic organic chemists with a robust toolbox for the construction of complex, biologically active molecules. A thorough understanding of the reactivity profile of α-bromo ketones is therefore essential for researchers and professionals engaged in the design and development of novel therapeutics.

References

-

Favorskii rearrangement - Wikipedia. [Link]

-

Favorskii Rearrangement - NROChemistry. [Link]

-

The Favorskii Rearrangement of Haloketones - Organic Reactions. [Link]

-

Feist–Benary synthesis - Wikipedia. [Link]

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

-

Feist-Benary synthesis - chemeurope.com. [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]

-

Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) - NIH. [Link]

-

Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. [Link]

-

Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - MDPI. [Link]

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

-

Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C [[double bond, length as m-dash]] C–N donors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. [Link]

-

Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]

-

Synthesis of N-Heterocycles - Organic Chemistry Portal. [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Semantic Scholar. [Link]

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate. [Link]

-

(PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - ResearchGate. [Link]

-

Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. [Link]

-

The reaction of ketones with halogens and thiourea - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 14. Feist-Benary_synthesis [chemeurope.com]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. adichemistry.com [adichemistry.com]

- 18. organicreactions.org [organicreactions.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. mdpi.com [mdpi.com]